molecular formula C20H19N5O B2511670 3-(3,4-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893918-78-0

3-(3,4-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2511670
CAS No.: 893918-78-0
M. Wt: 345.406
InChI Key: ACPVQGNFZBSEKD-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused triazole-pyrimidinone core. Key structural features include:

  • Position 3 substitution: A 3,4-dimethylphenyl group, contributing steric bulk and lipophilicity.
  • Position 6 substitution: A 3-methylbenzyl group, enhancing aromatic interactions and modulating electronic properties. This scaffold is analogous to other triazolopyrimidinones reported in the literature, which exhibit diverse pharmacological activities depending on substituent patterns .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-5-4-6-16(9-13)11-24-12-21-19-18(20(24)26)22-23-25(19)17-8-7-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPVQGNFZBSEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as a potential inhibitor of c-Met receptor tyrosine kinase, which plays a role in cell proliferation and survival . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The triazolopyrimidinone core is highly modular, with substituents at positions 3 and 6 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (Core: Triazolopyrimidinone) R3 Substituent R6 Substituent Molecular Weight Key Features/Data Reference
Target Compound 3,4-Dimethylphenyl 3-Methylbenzyl 428.47 (calc.) High lipophilicity (predicted) -
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl...[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one 2-Hydroxyphenyl Methyl 318.32 Mp: 184°C; IR ν(OH): 3433 cm⁻¹
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]... 3,4-Dimethoxyphenyl 2-Oxo-2-(4-phenylpiperazinyl)ethyl 505.54 (calc.) Enhanced solubility (piperazine)
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)... 3-Methoxybenzyl Oxadiazolylmethyl 475.47 Oxadiazole introduces rigidity
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl... Phenyl Isopropyl + 4-chlorophenoxy 413.87 (calc.) Coplanar ring system; dihedral angles reported
6-{[3-(3,4-Dimethoxyphenyl)-oxadiazolyl]methyl}-3-(3-fluorobenzyl)... 3-Fluorobenzyl Oxadiazolylmethyl 463.43 Fluorine enhances metabolic stability

Key Observations

Electron-withdrawing groups (e.g., fluorine in ) improve metabolic stability and modulate lipophilicity.

Steric and Conformational Influences: Bulky substituents like the oxadiazolylmethyl group () introduce steric hindrance, which may affect target binding. Coplanarity of the triazolopyrimidinone core (as seen in ) is critical for maintaining conjugation and stability.

Hydrogen Bonding and Solubility :

  • Hydroxyl groups (e.g., 2-hydroxyphenyl in ) enhance solubility via H-bonding but may reduce membrane permeability.
  • Piperazinyl derivatives () leverage nitrogen atoms for improved aqueous solubility.

Pharmacological Implications (Inferred)

While direct biological data for the target compound are unavailable, insights can be drawn from analogs:

  • Metabolic Stability : Methyl groups (vs. methoxy or hydroxy) may reduce oxidative metabolism, extending half-life .
  • Target Selectivity : Substituent bulk and electronic profiles (e.g., fluorine in ) could influence affinity for enzymes or receptors.

Biological Activity

The compound 3-(3,4-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a triazolo-pyrimidine core with two aromatic substituents. This unique configuration is crucial for its interaction with biological targets. The presence of methyl groups on the phenyl rings may enhance lipophilicity and influence binding affinity.

Target Receptors

Research indicates that derivatives of triazolo-pyrimidines often interact with various receptors and enzymes. For instance, compounds similar to the one have been shown to target adenosine receptors , particularly the A3 subtype, which is implicated in several physiological processes including inflammation and cancer progression .

Inhibition of Enzymatic Activity

Studies have demonstrated that triazolo-pyrimidine derivatives can act as inhibitors of specific enzymes such as USP28 and LSD1 . For example, one study reported that a related compound exhibited selective inhibition against USP28 with an IC50 value of 1.10 μmol/L while being inactive against USP7 (IC50 > 100 μmol/L) . This selectivity suggests potential for targeted therapeutic applications.

Anticancer Properties

The anticancer potential of triazolo-pyrimidine derivatives has been extensively studied. The compound has shown promising results in vitro against various cancer cell lines. For example, it may induce apoptosis through mitochondrial pathways by activating caspases and upregulating pro-apoptotic proteins such as Bax and Bak .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μmol/L)
HGC-27 (gastric)5.0
NCI-H460 (lung)12.0
HCT-15 (colon)8.5

These findings indicate that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity by modulating signaling pathways involved in inflammation. It is hypothesized that its interaction with A3 adenosine receptors could lead to reduced cytokine production and inflammatory responses .

Case Studies

A recent study evaluated the effects of various triazolo-pyrimidine derivatives on cancer cell proliferation and apoptosis induction. The results indicated that compounds with similar structural features to our compound significantly inhibited cell growth in a dose-dependent manner .

Another study focused on the interaction of these compounds with specific enzymes involved in cancer cell survival pathways. The findings suggested that targeting USP28 could enhance the efficacy of existing chemotherapeutic agents by promoting apoptosis in resistant cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for triazolopyrimidine derivatives like this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via click chemistry or cyclocondensation, followed by functionalization of the pyrimidine core. Key steps include:

  • Core formation : Use of substituted pyrimidine precursors and azide reagents under copper-catalyzed conditions to form the triazole ring .
  • Substituent introduction : Alkylation or nucleophilic substitution at the 3- and 6-positions using benzyl halides or arylboronic acids under palladium catalysis .
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Determines precise bond lengths, angles, and hydrogen-bonding networks .
  • NMR spectroscopy : 1H^1H and 13C^13C NMR identify substituent environments (e.g., methyl groups at 3,4-dimethylphenyl and 3-methylbenzyl) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C22H21N5O\text{C}_{22}\text{H}_{21}\text{N}_5\text{O}) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening includes:

  • Enzyme inhibition assays : Target kinases or phosphatases using fluorescence-based protocols .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Optimization strategies include:

  • Catalyst screening : Testing Pd(PPh3_3)4_4 vs. CuI for cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and byproducts .
  • Real-time monitoring : TLC or HPLC tracks reaction progress and identifies side products .

Q. How do computational methods like DFT aid in predicting reactivity and bioactivity?

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reaction site prediction .
  • HOMO-LUMO analysis : Estimates charge transfer interactions with biological targets (e.g., enzyme active sites) .
  • Molecular docking : Simulates binding affinities to receptors (e.g., EGFR kinase) using AutoDock Vina .

Q. How can structure-activity relationships (SAR) resolve contradictory bioactivity data?

  • Substituent variation : Compare analogs with halogen (F, Cl) vs. methyl groups to assess steric/electronic effects on potency .
  • Pharmacophore modeling : Correlates triazolopyrimidine core modifications (e.g., benzyl vs. phenoxy groups) with activity trends .
  • Meta-analysis : Cross-reference cytotoxicity data from multiple cell lines to identify selective toxicity .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

  • Dynamic NMR : Resolves tautomerism or conformational flexibility in solution .
  • 2D NMR (COSY, NOESY) : Assigns overlapping proton signals in crowded aromatic regions .
  • Crystallographic refinement : Validates hydrogen-bonding patterns observed in DFT calculations .

Methodological Notes

  • Data contradiction analysis : Use statistical tools (e.g., PCA) to differentiate experimental noise from true biological variability .
  • Advanced purification : Preparative HPLC with C18 columns isolates isomers or enantiomers .
  • Safety protocols : Handle aryl halides and azides in fume hoods with proper PPE .

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